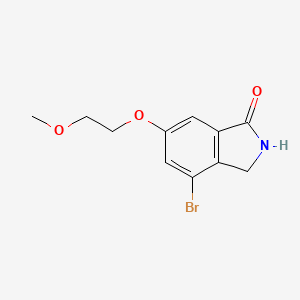

4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one

Description

Propriétés

IUPAC Name |

4-bromo-6-(2-methoxyethoxy)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-15-2-3-16-7-4-8-9(10(12)5-7)6-13-11(8)14/h4-5H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNWUIBPCYMOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(CNC2=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619881 | |

| Record name | 4-Bromo-6-(2-methoxyethoxy)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808127-77-7 | |

| Record name | 4-Bromo-2,3-dihydro-6-(2-methoxyethoxy)-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=808127-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-(2-methoxyethoxy)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

This method provides a modular approach, allowing for the introduction of various substituents including the 2-methoxyethoxy group, with control over stereochemistry and purity.

Summary Table of Preparation Methods

Research Findings and Notes

- The improved synthesis of 6-bromoisoindolin-1-one is significant for industrial scalability due to its simplicity and high yield, addressing previous issues of low productivity and excessive by-products.

- The metal-halogen exchange and formylation method for 4-bromo-2-methoxybenzaldehyde avoids the need for cryogenic conditions, enhancing practicality for pharmaceutical manufacture.

- Palladium-catalyzed cross-coupling reactions are crucial for the selective introduction of substituents on the isoindolinone ring, with appropriate ligands and bases optimizing the reaction efficiency.

- Control of reaction conditions such as temperature, solvent choice, and reagent stoichiometry is critical to minimize side reactions and maximize yield.

- The modular approach allows for the synthesis of various analogs by modifying substituents, useful for drug discovery and development.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Stille coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminium hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindolinones, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Anticancer Properties

Several studies have investigated the anticancer potential of isoindolin derivatives, including 4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various cancer cell lines. For instance, bromophenol derivatives containing indolin-2-one moieties have shown potent activity against A549 (lung), Bel7402 (liver), HepG2 (liver), HeLa (cervical), and HCT116 (colon) cancer cell lines through MTT assays and wound-healing assays, suggesting their potential as novel anticancer agents .

Regulation of Protein Expression

The isoindoline structure is associated with the regulation of protein expression in cells. Compounds like this compound may act as CRBN regulators, impacting protein synthesis and degradation pathways. This regulation is crucial for addressing diseases associated with abnormal protein functions, including various cancers .

Potential for Drug Development

Given its structural features, this compound holds promise for drug development targeting specific diseases. The ability to modify its structure allows for the creation of analogs with enhanced pharmacological properties, potentially leading to more effective treatments with fewer side effects .

Case Study: Anticancer Activity Evaluation

In a notable study published in Molecules, a series of bromophenol derivatives were evaluated for their anticancer activities. Among them, compounds structurally related to this compound demonstrated significant growth inhibition across multiple cancer cell lines, reinforcing the therapeutic potential of this class of compounds .

Case Study: CRBN Regulation

Research on isoindoline compounds has shown their potential as CRBN regulators, highlighting their role in modulating protein dynamics within cells. This property is particularly relevant for developing targeted therapies for diseases characterized by dysfunctional protein regulation .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Inhibitory effects on various cancer cell lines; potential as novel drugs |

| Protein Regulation | Modulation of protein expression; implications for targeted therapies |

| Organic Synthesis | Useful intermediate in synthesizing various pharmaceutical compounds |

Mécanisme D'action

The mechanism of action of 4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Substituent Position and Type

The position and type of substituents on the isoindolin-1-one ring critically determine the compound’s reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Key Observations:

- C6 Substitutions: Alkylamino or amino groups at C6 (e.g., Compound B1 in ) enhance antiviral activity, likely due to hydrogen-bond donor capacity. In contrast, the methoxyethoxy group in the target compound may prioritize lipophilicity over direct target binding .

- Bromine at C4 vs.

Structural and Functional Analogues

- 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde : Though an indole derivative, its bromine and methoxy groups at positions 4 and 6 highlight the importance of substituent placement in heterocyclic systems .

- 4-Bromo-6-fluoroindan-1-one: Demonstrates how halogen and alkoxy groups on different scaffolds (indanone vs. isoindolin-1-one) influence electronic properties .

Activité Biologique

4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one is a synthetic organic compound belonging to the isoindolinone class, characterized by its unique molecular structure that includes a bromine substituent and a methoxyethoxy group. Its molecular formula is C₁₁H₁₂BrNO₃, with a molecular weight of 286.12 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The presence of the bromine atom enhances the electrophilicity of adjacent carbon atoms, which can influence its reactivity and biological interactions. The methoxyethoxy group improves the compound's solubility, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂BrNO₃ |

| Molecular Weight | 286.12 g/mol |

| Structural Class | Isoindolinone |

| Key Functional Groups | Bromine, Methoxyethoxy |

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that isoindolinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Kinase Inhibition : This compound has been identified as a potential inhibitor of specific kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which may be beneficial in treating conditions like rheumatoid arthritis .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing downstream signaling cascades.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through annexin V staining assays.

Case Study 2: Kinase Inhibition

In vitro assays demonstrated that this compound effectively inhibited the activity of certain kinases associated with tumor growth. The IC50 values were determined to be in the low micromolar range, indicating strong inhibitory potential.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-6-methoxyisoindolin-1-one | Bromine and methoxy group | Moderate anticancer activity |

| 4-Hydroxyisoindolin-1-one | Hydroxy group instead of bromo | Exhibits different biological activities |

| 5-Bromoisoindoline | Bromine at position 5 | Varies in kinase inhibition |

Q & A

Basic: What are the optimal reaction conditions for synthesizing 4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one to maximize yield and purity?

Methodological Answer:

Synthesis optimization requires systematic variation of parameters such as temperature, solvent polarity, and catalyst selection. For brominated isoindolinones, reactions involving methoxyethoxy substituents often benefit from polar aprotic solvents (e.g., DMF or acetonitrile) and controlled heating (80–120°C) to prevent side reactions. Catalytic systems like palladium complexes or copper halides may enhance coupling efficiency. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the target compound. Physical properties from analogous brominated methoxy compounds (e.g., bp: 124–125°C for 2-methoxyethanol) suggest thermal stability during synthesis .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the methoxyethoxy group’s integration and bromine’s electronic effects. Aromatic protons in isoindolinone cores typically resonate between δ 7.0–8.5 ppm.

- High-Resolution Mass Spectrometry (HRMS): Accurately determines molecular weight (e.g., C₁₁H₁₂BrNO₃) and isotopic patterns for bromine.

- HPLC-PDA: Reverse-phase HPLC with photodiode array detection (λ = 220–280 nm) assesses purity (>98%) and identifies byproducts.

Refer to randomized block designs in chemical analysis for replication strategies, as seen in studies evaluating phenolic compounds .

Advanced: How can researchers assess the environmental fate and transformation pathways of this compound in aquatic systems?

Methodological Answer:

Adopt a tiered approach:

Laboratory Studies: Determine hydrolysis kinetics (pH 5–9), photolysis under UV/visible light, and biodegradation using OECD 301 assays.

Partitioning Analysis: Measure log Kow (octanol-water) to predict bioaccumulation potential.

Advanced Mass Spectrometry (LC-QTOF-MS): Identify transformation products (e.g., dehalogenated or demethylated derivatives).

This aligns with Project INCHEMBIOL’s framework for abiotic/biotic fate studies .

Advanced: What strategies address contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Meta-Analysis: Systematically compare experimental variables (e.g., cell lines, assay protocols) using PRISMA guidelines.

- Dose-Response Reevaluation: Reproduce studies with standardized concentrations (IC50/EC50) and include positive/negative controls.

- Structural-Activity Modeling: Use QSAR to differentiate bioactivity contributions from the bromine vs. methoxyethoxy groups.

Prioritize replication on new methodological levels, as suggested in research proposal frameworks .

Advanced: How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Methodological Answer:

- Computational Chemistry: Apply density functional theory (DFT) to model electrophilic aromatic substitution mechanisms, focusing on bromine’s leaving-group propensity.

- Conceptual Framework Integration: Link reactivity to Hammett parameters (σ values for substituents) or frontier molecular orbital (FMO) theory.

This mirrors the quadripolar model’s emphasis on theoretical and epistemological poles in scientific inquiry .

Advanced: What experimental designs are optimal for studying the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Use ICH Q1A guidelines with controlled humidity (60–75% RH), temperature (25–40°C), and light exposure (ICH Q1B).

- Degradation Kinetics: Monitor via HPLC-UV at intervals (0, 1, 3, 6 months). Statistical analysis (ANOVA) identifies significant degradation pathways.

Adopt split-split plot designs for multifactorial stability studies, as seen in agricultural chemical analyses .

Advanced: How can researchers integrate ecological risk assessment for this compound into broader toxicological studies?

Methodological Answer:

- Tiered Ecotoxicity Testing: Start with acute assays (Daphnia magna LC50, algal growth inhibition) and progress to chronic endpoints (reproductive effects in zebrafish).

- Probabilistic Modeling: Use species sensitivity distributions (SSDs) to estimate hazardous concentrations for 5% of species (HC5).

Align with Project INCHEMBIOL’s focus on ecosystem-level impacts .

Advanced: What methodological challenges arise in quantifying trace levels of this compound in biological matrices, and how are they resolved?

Methodological Answer:

- Sample Preparation: Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to recover polar metabolites.

- Matrix Effects Mitigation: Employ isotope-labeled internal standards (e.g., ¹³C-labeled analogs) during LC-MS/MS analysis.

- Validation: Follow FDA bioanalytical guidelines for precision (RSD <15%), accuracy (80–120%), and limit of quantification (LOQ ≤1 ng/mL).

Refer to environmental chemistry methodologies for low-concentration analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.